[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide
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Overview
Description
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonamide moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide typically involves the introduction of difluoromethyl groups into aromatic compounds. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the difluoromethylation of aromatic compounds can be accomplished using metal-based methods that transfer CF2H to C(sp2) sites . Additionally, the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved through reaction with ClCF2H or novel difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the coupling of difluoromethylated aromatic intermediates with methanesulfonamide under the catalysis of copper or palladium catalysts . This approach is advantageous due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity to target proteins and enzymes . This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-(trifluoromethyl)-2-fluorophenyl]methanesulfonamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(difluoromethyl)-2-chlorophenyl]methanesulfonamide: Similar but with a chlorine atom instead of a fluorine atom on the aromatic ring.
Uniqueness
The presence of the difluoromethyl group in [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide imparts unique properties, such as enhanced hydrogen bond donor ability and increased lipophilicity, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2728645-61-0 |
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Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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